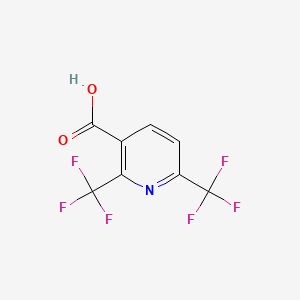
2,6-双(三氟甲基)烟酸
描述
“2,6-Bis(trifluoromethyl)nicotinic acid” is a chemical compound with the molecular formula C8H3F6NO2 . It is used as a pharmaceutical intermediate and can be used as a biochemical reagent for life science related research .
Synthesis Analysis
The synthesis of “2,6-Bis(trifluoromethyl)nicotinic acid” and its derivatives has been discussed in several papers . One common method involves the reaction of nicotinic acid with trifluoromethyl iodide and sodium ethoxide . The product can then be further esterified with ethanol to obtain the desired compound .
Molecular Structure Analysis
The molecular structure of “2,6-Bis(trifluoromethyl)nicotinic acid” is characterized by its molecular formula C8H3F6NO2 . The average mass of the molecule is 259.105 Da .
Chemical Reactions Analysis
While specific chemical reactions involving “2,6-Bis(trifluoromethyl)nicotinic acid” are not detailed in the search results, it’s known that this compound can participate in various chemical reactions due to its functional groups .
Physical And Chemical Properties Analysis
“2,6-Bis(trifluoromethyl)nicotinic acid” is a white powder with a melting point of 193-197 °C . It has a boiling point of 259.3℃ at 760 mmHg. Its density is 1.484 g/cm3. Its flash point, refractive index, and vapor pressure are 110.6℃, 1.475, and 0.007mmHg at 25°C, respectively .
科学研究应用
HIV-1 Reverse Transcriptase Inhibition
2,6-Bis(trifluoromethyl)nicotinic acid: derivatives have been studied as promising inhibitors of HIV-1 Reverse Transcriptase (RT) associated ribonuclease H (RNase H) function . These compounds have shown potential in inhibiting viral replication in cell-based assays, with some exhibiting a selectivity index greater than 10. This indicates their potential as therapeutic agents against HIV-1.
Pharmaceutical Intermediate
The compound is used as an intermediate in pharmaceutical synthesis . Its unique structure makes it suitable for creating various pharmacologically active molecules, which can be further developed into drugs for treating different diseases.
Organic Synthesis
As an organic intermediate, 2,6-Bis(trifluoromethyl)nicotinic acid is utilized in chemical synthesis . Its trifluoromethyl groups enhance the reactivity of the nicotinic acid, making it a valuable component in constructing complex organic molecules.
Fragment Imprinting Technique
This acid has been employed in the selective separation of brominated aromatic compounds using the fragment imprinting technique . This application is crucial in analytical chemistry for the purification and identification of specific compounds within a mixture.
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing .
未来方向
“2,6-Bis(trifluoromethyl)nicotinic acid” and its derivatives have potential applications in various fields. For instance, they have been used in the synthesis of seminolipid and its analogues . Moreover, they are being explored for their potential use in the treatment of HIV-1 . It’s expected that many novel applications of this compound will be discovered in the future.
作用机制
Target of Action
It is known that nicotinic acid derivatives, such as this compound, often interact with nicotinic receptors . These receptors play a crucial role in signal transmission in the nervous system .
Mode of Action
The biological activities of trifluoromethylpyridine (tfmp) derivatives, which include this compound, are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that nicotinic acid and its derivatives can influence various biochemical pathways, including lipid metabolism .
Result of Action
It is known that tfmp derivatives have been used in the protection of crops from pests , suggesting that they may have insecticidal or pesticidal effects.
属性
IUPAC Name |
2,6-bis(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6NO2/c9-7(10,11)4-2-1-3(6(16)17)5(15-4)8(12,13)14/h1-2H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDLZWKUPOEICN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

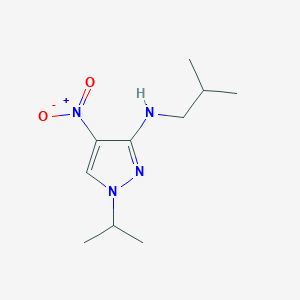
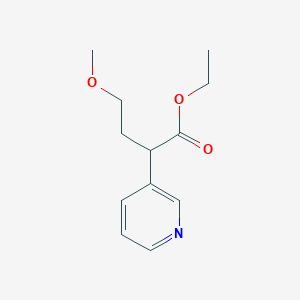
![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]benzamide](/img/structure/B2869934.png)
![3,4,9-trimethyl-7-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2869936.png)

![N-(5-methylisoxazol-3-yl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2869939.png)

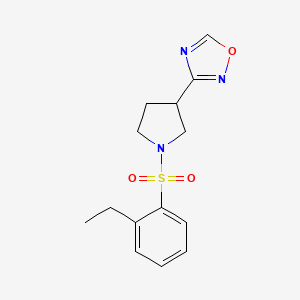
![3-((4-bromobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2869945.png)
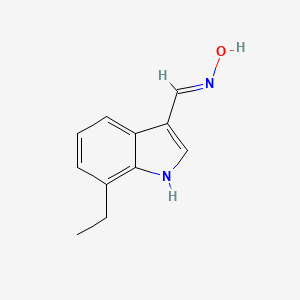
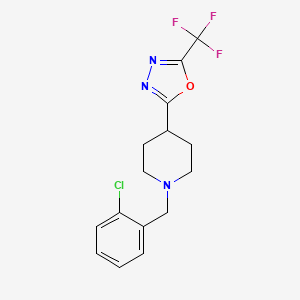

![2-[5-(Difluoromethyl)triazol-1-yl]benzoic acid](/img/structure/B2869950.png)
![4-(Pyridin-3-ylmethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2869952.png)